Cas no 1856877-07-0 ((3,3-difluorocyclobutyl)methanethiol)

(3,3-difluorocyclobutyl)methanethiol Chemical and Physical Properties
Names and Identifiers
-
- (3,3-difluorocyclobutyl)methanethiol
- Cyclobutanemethanethiol, 3,3-difluoro-
- EN300-1948414
- 1856877-07-0
- AT31274
- SCHEMBL21238620
- ARSUNEKPNOEIIO-UHFFFAOYSA-N
-
- Inchi: 1S/C5H8F2S/c6-5(7)1-4(2-5)3-8/h4,8H,1-3H2
- InChI Key: ARSUNEKPNOEIIO-UHFFFAOYSA-N
- SMILES: C1(CS)CC(F)(F)C1
Computed Properties
- Exact Mass: 138.03147775g/mol
- Monoisotopic Mass: 138.03147775g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 84.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 1Ų
Experimental Properties
- Density: 1.16±0.1 g/cm3(Predicted)
- Boiling Point: 143.6±10.0 °C(Predicted)
- pka: 10.34±0.10(Predicted)
(3,3-difluorocyclobutyl)methanethiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1948414-1.0g |
(3,3-difluorocyclobutyl)methanethiol |
1856877-07-0 | 95% | 1g |
$986.0 | 2023-06-03 | |
1PlusChem | 1P028ZTO-500mg |
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1856877-07-0 | 95% | 500mg |
$1012.00 | 2024-06-18 | |
1PlusChem | 1P028ZTO-100mg |
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1856877-07-0 | 95% | 100mg |
$485.00 | 2024-06-18 | |
Enamine | EN300-1948414-5.0g |
(3,3-difluorocyclobutyl)methanethiol |
1856877-07-0 | 95% | 5g |
$2858.0 | 2023-06-03 | |
Enamine | EN300-1948414-0.05g |
(3,3-difluorocyclobutyl)methanethiol |
1856877-07-0 | 95% | 0.05g |
$229.0 | 2023-09-17 | |
Enamine | EN300-1948414-0.5g |
(3,3-difluorocyclobutyl)methanethiol |
1856877-07-0 | 95% | 0.5g |
$768.0 | 2023-09-17 | |
1PlusChem | 1P028ZTO-1g |
(3,3-difluorocyclobutyl)methanethiol |
1856877-07-0 | 95% | 1g |
$1281.00 | 2024-06-18 | |
1PlusChem | 1P028ZTO-10g |
(3,3-difluorocyclobutyl)methanethiol |
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Enamine | EN300-1948414-5g |
(3,3-difluorocyclobutyl)methanethiol |
1856877-07-0 | 95% | 5g |
$2858.0 | 2023-09-17 | |
1PlusChem | 1P028ZTO-2.5g |
(3,3-difluorocyclobutyl)methanethiol |
1856877-07-0 | 95% | 2.5g |
$2449.00 | 2024-06-18 |
(3,3-difluorocyclobutyl)methanethiol Related Literature
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
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Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
Additional information on (3,3-difluorocyclobutyl)methanethiol
(3,3-Difluorocyclobutyl)methanethiol (CAS No. 1856877-07-0): An Emerging Compound in Chemical and Pharmaceutical Research
(3,3-Difluorocyclobutyl)methanethiol (CAS No. 1856877-07-0) is a novel compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in chemical and pharmaceutical research. This compound features a cyclobutyl ring with two fluorine atoms and a methanethiol group, which endows it with distinct chemical properties and reactivity.
The cyclobutyl ring is a four-membered cyclic structure that is inherently strained due to the high angle strain and eclipsing interactions between the hydrogen atoms. The introduction of two fluorine atoms at the 3-position of the cyclobutyl ring further increases the strain and alters the electronic properties of the molecule. This strain can be harnessed to facilitate specific chemical reactions, making (3,3-difluorocyclobutyl)methanethiol a valuable reagent in synthetic chemistry.
The methanethiol group, also known as a thiol group, is highly reactive and can participate in various chemical reactions such as oxidation, alkylation, and metal coordination. Thiol groups are crucial in many biological processes, including protein folding, redox signaling, and enzyme catalysis. The combination of the strained cyclobutyl ring and the reactive thiol group in (3,3-difluorocyclobutyl)methanethiol offers a unique platform for exploring new chemical transformations and biological activities.
Recent studies have highlighted the potential of (3,3-difluorocyclobutyl)methanethiol in drug discovery and development. For instance, researchers at the University of California have demonstrated that this compound can serve as a building block for synthesizing novel antiviral agents. The fluorine atoms enhance the lipophilicity of the molecule, improving its ability to cross cell membranes and target viral proteins effectively. Additionally, the thiol group can form disulfide bonds with cysteine residues on viral enzymes, thereby inhibiting their activity.
In another study published in the Journal of Medicinal Chemistry, scientists from Harvard University explored the use of (3,3-difluorocyclobutyl)methanethiol in developing new anti-inflammatory drugs. The compound was found to exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in inflammation. The unique structure of (3,3-difluorocyclobutyl)methanethiol allows it to interact selectively with specific protein targets, reducing side effects associated with traditional anti-inflammatory drugs.
The synthetic versatility of (3,3-difluorocyclobutyl)methanethiol has also been exploited in materials science. Researchers at MIT have utilized this compound to synthesize novel polymers with enhanced mechanical properties and thermal stability. The strained cyclobutyl ring provides rigidity to the polymer backbone, while the thiol groups enable cross-linking reactions that improve the material's performance under various conditions.
Moreover, (3,3-difluorocyclobutyl)methanethiol has shown promise in environmental applications. A study conducted by scientists at Stanford University demonstrated that this compound can be used as a catalyst for breaking down persistent organic pollutants (POPs) in water treatment processes. The high reactivity of the thiol group facilitates the degradation of these pollutants into less harmful compounds, offering a sustainable solution for environmental remediation.
In conclusion, (3,3-difluorocyclobutyl)methanethiol (CAS No. 1856877-07-0) is an emerging compound with a wide range of potential applications in chemical and pharmaceutical research. Its unique chemical structure combines the strain-induced reactivity of the cyclobutyl ring with the versatile chemistry of the thiol group, making it a valuable tool for developing new drugs, materials, and environmental solutions. Ongoing research continues to uncover new possibilities for this intriguing molecule, solidifying its position as a key player in modern scientific advancements.
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